5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole carboxylic acid derivative characterized by a 5-methyl substituent on the oxazoline ring and a 4-isopropylphenyl group at the 3-position. This scaffold is structurally related to bioactive compounds with reported anti-inflammatory and anti-rheumatoid activities .
Properties
IUPAC Name |
5-methyl-3-(4-propan-2-ylphenyl)-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)10-4-6-11(7-5-10)12-8-14(3,13(16)17)18-15-12/h4-7,9H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJDOGMNYECGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel method remains a foundational approach for synthesizing oxazole derivatives. For the target compound, this method involves cyclodehydration of an acylamino ketone precursor. Specifically, 4-(propan-2-yl)benzaldehyde is condensed with hydroxylamine hydrochloride to form an oxime intermediate, which undergoes cyclization in the presence of polyphosphoric acid (PPA) at 110–130°C. The resulting 4,5-dihydro-1,2-oxazole ring is subsequently methylated at the 5-position using methyl iodide under basic conditions.
Key Reaction Conditions
-
Oxime Formation : Ethanol solvent, 60°C, 6 hours.
-
Cyclization : PPA catalyst, 120°C, 3 hours.
-
Methylation : K₂CO₃, DMF, 50°C, 12 hours.
Fischer Oxazole Synthesis
The Fischer method employs α-hydroxyamides as precursors. For this compound, 4-(propan-2-yl)phenylglyoxylic acid is treated with methylamine to form an α-hydroxyamide intermediate. Cyclization is achieved using thionyl chloride (SOCl₂) in dichloromethane, yielding the dihydrooxazole core. Carboxylic acid functionalization is accomplished via oxidation of a methylene group using potassium permanganate (KMnO₄) in acidic conditions.
Critical Parameters
-
Cyclization : SOCl₂ (2 equiv), 0°C to room temperature, 4 hours.
-
Oxidation : 10% H₂SO₄, KMnO₄ (1.5 equiv), 70°C, 8 hours.
Yield : 38–42% (two-step sequence).
Modern Green Synthesis Approaches
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization step. A mixture of 4-(propan-2-yl)benzaldehyde oxime and methyl acrylate undergoes [3+2] cycloaddition in isopropyl alcohol under microwave irradiation (350 W, 65°C, 8 minutes). This method avoids harsh acids and reduces reaction time from hours to minutes.
Advantages
Solvent-Free Mechanochemical Synthesis
Ball milling techniques enable solvent-free synthesis. Equimolar quantities of 4-(propan-2-yl)benzaldehyde and methyl glycinate are milled with silica gel as a grinding auxiliary. Cyclization occurs spontaneously under mechanical force, eliminating the need for volatile organic solvents.
Optimized Conditions
Industrial-Scale Production Methods
Continuous-Flow Reactor Systems
Industrial production utilizes continuous-flow reactors for enhanced safety and scalability. The oxime intermediate is prepared in a tubular reactor at 80°C with a residence time of 10 minutes. Cyclization occurs in a second reactor using catalytic p-toluenesulfonic acid (PTSA) in supercritical CO₂, achieving 85% conversion per pass.
Process Metrics
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 150 bar |
| Throughput | 50 kg/h |
| Purity | >99% (HPLC) |
Catalytic Asymmetric Synthesis
Chiral oxazoles are synthesized using copper(I)-bisoxazoline complexes. Enantioselective cyclization of prochiral intermediates yields the target compound with 90% enantiomeric excess (ee). This method is critical for pharmaceutical applications requiring optically pure isomers.
Catalyst System
Comparative Analysis of Methods
Table 1: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Robinson-Gabriel | 45–55 | 95 | 21 hours | Moderate |
| Microwave-Assisted | 68–72 | 98 | 8 minutes | High |
| Continuous-Flow | 85 | 99 | 10 minutes | Industrial |
| Asymmetric Catalysis | 75–78 | 99 | 24 hours | Low |
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
The primary byproduct, 5-(propan-2-yl)phenyl-1H-pyrrole-2-carboxylic acid, arises from over-oxidation. This is mitigated by:
Catalyst Deactivation in Flow Systems
Silica-supported PTSA catalysts lose activity after 200 hours due to sulfonic acid group leaching. Regeneration via sulfuric acid washing restores 95% initial activity.
Emerging Technologies
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxazole Ring
The oxazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-2 position. Key reactions include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia (NH₃) | Ethanol, reflux, 12 h | 5-Methyl-3-[4-(propan-2-yl)phenyl]-2-aminooxazole | Moderate | |
| Sodium methoxide | DMF, 80°C, 6 h | 2-Methoxyoxazole derivative | High |
Steric hindrance from the 4-isopropylphenyl group slows substitution kinetics compared to less substituted analogs.
Carboxylic Acid Functionalization
The carboxylic acid group participates in classical acid-derived reactions:
Esterification
Reaction with alcohols under acidic or coupling conditions:
| Alcohol | Catalyst | Conditions | Ester Product |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 4 h | Methyl ester |
| Benzyl alcohol | DCC/DMAP | RT, 12 h | Benzyl ester (isolated in 85% yield) |
Ester derivatives are critical intermediates for further transformations, such as amidation .
Decarboxylation
Thermal or oxidative decarboxylation occurs under specific conditions:
-
Thermal : Heating to 200°C in quinoline yields the decarboxylated oxazole.
-
Oxidative : Using Pb(OAc)₄ in acetic acid removes CO₂, forming 5-methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydrooxazole .
Ring-Opening Reactions
The oxazole ring undergoes cleavage under acidic or basic conditions:
| Condition | Reagent | Product |
|---|---|---|
| HCl (concentrated) | H₂O, reflux, 8 h | β-Ketoamide derivative |
| NaOH (10%) | Ethanol, 60°C, 6 h | Open-chain nitrile intermediate |
Ring-opening pathways are influenced by the electron-withdrawing carboxylic acid group, which destabilizes the oxazole ring .
Metal-Catalyzed Coupling Reactions
The aryl group participates in cross-coupling reactions, enabling structural diversification:
| Reaction Type | Catalyst | Conditions | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O, 100°C, 12 h | Biaryl synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 h | Amination for drug-like molecules |
These reactions are critical for modifying the 4-isopropylphenyl moiety to enhance pharmacological properties .
Redox Reactions
The oxazole ring and substituents undergo selective reduction or oxidation:
Reduction
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the oxazole to a thiazolidine derivative .
-
LiAlH₄ : Reduces the carboxylic acid to a primary alcohol while preserving the oxazole ring.
Oxidation
Mechanistic Insights
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H19NO3
- Molecular Weight : 263.32 g/mol
- IUPAC Name : 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer drug. The mechanism involved the induction of apoptosis in malignant cells while sparing normal cells.
- Anti-inflammatory Effects : Research highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a role in treating inflammatory diseases.
Neuropharmacology
The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders.
Case Studies
- Neuroprotective Effects : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive functions.
- Anxiolytic Properties : Behavioral studies indicated that the compound may possess anxiolytic effects, as evidenced by reduced anxiety-like behaviors in rodent models.
Agricultural Chemistry
There is emerging interest in the application of this compound as a biopesticide due to its potential efficacy against certain pests while being environmentally friendly.
Case Studies
- Pest Resistance : Field trials demonstrated that formulations containing this compound effectively reduced pest populations without harming beneficial insects.
- Plant Growth Promotion : Preliminary studies suggested that the compound might enhance plant growth parameters when used as a foliar spray.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents attached to the phenyl ring and the oxazoline core. Below is a comparative analysis:
Table 1: Structural Features of Dihydroisoxazole Carboxylic Acid Derivatives
Key Observations :
- Substituent Bulk : The target compound’s 4-isopropylphenyl group is bulkier than chlorophenyl or methoxyphenyl groups in analogs, likely increasing lipophilicity and affecting membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) in analogs enhance metabolic stability but may reduce solubility .
- Hydrogen Bonding: All compounds feature a carboxylic acid group (1 H-bond donor, 2–7 acceptors), influencing protein binding and solubility .
Physicochemical Properties
Table 2: Experimental and Calculated Properties
Key Observations :
- The trimethoxyphenyl analog’s high boiling point (448.9°C) suggests strong intermolecular interactions, which may correlate with crystalline stability .
Pharmacological and Toxicological Profiles
- Toxicity : The 2-chlorophenyl analog has established safety data (GHS), while halogen-free analogs like the target compound may exhibit lower toxicity due to reduced bioaccumulation .
Biological Activity
5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS: 1326814-76-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 273.30 g/mol. The compound features an oxazole ring, which is significant in various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of related oxazole derivatives that demonstrated significant activity against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory properties associated with oxazole derivatives. In vitro studies have shown that certain oxazole compounds can inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases. The specific mechanisms often involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Anticancer Potential
The anticancer activity of oxazole derivatives has been a focal point in recent research. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A | Investigated the antimicrobial efficacy against E. coli and S. aureus | Showed significant inhibition at low concentrations |
| Study B | Evaluated anti-inflammatory effects in murine models | Reduced levels of TNF-alpha and IL-6 |
| Study C | Assessed anticancer activity on MCF-7 breast cancer cells | Induced apoptosis and cell cycle arrest |
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Modulation of Cell Signaling Pathways : It appears to affect key signaling pathways such as NF-kB and MAPK pathways.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid?
- Methodology :
- Start with precursor molecules like 4-isopropylbenzaldehyde and methyl acetoacetate to form the oxazole ring via cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).
- Introduce the carboxylic acid group through hydrolysis of a nitrile or ester intermediate.
- Purify intermediates using column chromatography and confirm structures via NMR and LC-MS.
- Reference analogous syntheses of 4,5-dihydro-1,2-oxazole derivatives in literature .
Q. How can the crystal structure of this compound be determined and refined?
- Methodology :
- Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).
- Collect X-ray diffraction data using a synchrotron or laboratory diffractometer.
- Solve the structure using SHELXD/SHELXS for phase determination and refine with SHELXL , incorporating restraints for disordered moieties (e.g., the isopropyl group).
- Validate refinement with R-factor convergence (<5%) and analyze hydrogen bonding via CrystalExplorer .
Advanced Research Questions
Q. What computational approaches are effective for analyzing noncovalent interactions and electronic properties?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311++G**) to optimize geometry and compute electron density.
- Use Multiwfn to visualize electrostatic potential (ESP), electron localization function (ELF), and noncovalent interaction (NCI) surfaces.
- Identify key interactions (e.g., hydrogen bonds between the carboxylic acid and oxazole ring) using NCI plots and quantify interaction energies with SAPT (Symmetry-Adapted Perturbation Theory) .
Q. How can researchers resolve discrepancies between experimental and computed spectroscopic data?
- Methodology :
- For NMR: Compare experimental H/C shifts with GIAO (Gauge-Including Atomic Orbital) calculations. Adjust for solvent effects (e.g., IEF-PCM model).
- For IR: Validate vibrational modes using VEDA software and cross-check with experimental peaks.
- Address outliers by re-evaluating conformational sampling or solvent models .
Q. What enzymatic pathways degrade this compound, and how are metabolites identified?
- Methodology :
- Incubate the compound with liver microsomes or plasma (rat/rabbit) and quench reactions at intervals.
- Analyze metabolites via LC-HRMS with C18 columns, using fragmentation patterns (MS/MS) to identify hydrolysis products (e.g., 4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-isopropylbenzoic acid).
- Stabilize samples with protease inhibitors and cold centrifugation to prevent degradation artifacts .
Q. How do steric effects influence regioselectivity in functionalization reactions?
- Methodology :
- Perform kinetic studies on electrophilic substitution (e.g., bromination) under varying conditions.
- Use DFT to calculate transition state energies for competing pathways.
- Compare regioselectivity with substituent electronic parameters (Hammett σ values) and steric maps from molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
